(+)-Neomenthol

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

solubility

very soluble in alcohol and volatile oils; slightly soluble in water

insoluble in water; soluble in alcohol and acetone

Synonyms

Canonical SMILES

Isomeric SMILES

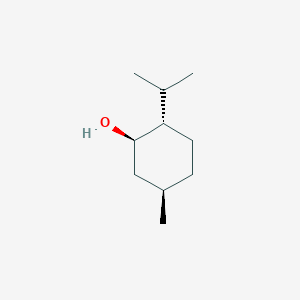

(+)-Neomenthol (often categorized under the generic menthol CAS 89-78-1, specifically CAS 2216-52-6 for the enantiomer) is a monocyclic monoterpene alcohol and a distinct stereoisomer of the widely utilized (-)-menthol. Characterized by a (1S,2S,5R) configuration, its most stable chair conformation places the hydroxyl group in an axial position, with the methyl and isopropyl groups in equatorial positions [1]. This specific stereochemistry fundamentally dictates its physical and chemical properties, rendering it a liquid at room temperature and significantly altering its reactivity profile. For industrial and scientific procurement, (+)-neomenthol is prioritized not for the intense cooling sensation associated with standard menthol, but for its unique kinetic behavior in chiral synthesis, its distinct formulation processability, and its utility as a calibrated tool compound in receptor pharmacology.

Research Fit

Substituting generic menthol or the naturally abundant (-)-menthol for (+)-neomenthol fundamentally compromises process workflows and experimental integrity. From a processability standpoint, (-)-menthol is a solid that requires thermal input to melt for liquid formulations, whereas (+)-neomenthol is naturally a liquid, eliminating this processing step [1]. Chemically, the equatorial hydroxyl group of (-)-menthol reacts differently than the axial hydroxyl of (+)-neomenthol; generic substitution will result in inverted kinetics, causing unexpectedly fast acylation or sluggish oxidation during precursor conversion [2]. Furthermore, in pharmacological assays, substituting (-)-menthol will cause rapid saturation of TRPM8 receptors, destroying the dynamic range required for calibrated sensory or analgesic studies that rely on (+)-neomenthol's attenuated potency [3].

Substitution Risk

References

- [1] Sigma-Aldrich Safety Data Sheet for (1S,2S,5R)-(+)-Neomenthol (CAS 2216-52-6).

- [2] S. Ranganathan et al., 'Learning Organic Chemistry Through Natural Products', Resonance, Indian Academy of Sciences, 1999.

- [3] Yin et al., 'Differential Activation of TRPM8 by the Stereoisomers of Menthol', Frontiers in Pharmacology, 2022.

Room-Temperature Liquid State for Streamlined Formulation

Unlike the ubiquitous (-)-menthol, which is a solid at room temperature and requires heating for liquid formulations, (+)-neomenthol exists as a clear liquid under standard conditions. Technical data indicates (+)-neomenthol possesses a melting point of -22 °C, representing a substantial 64 °C reduction compared to the ~42 °C melting point of (-)-menthol [1]. This thermal property eliminates the need for pre-melting steps in industrial processing.

| Evidence Dimension | Melting point |

| Target Compound Data | -22 °C |

| Comparator Or Baseline | (-)-Menthol (~42 °C) |

| Quantified Difference | 64 °C lower melting point |

| Conditions | Standard atmospheric pressure (760 mmHg) |

Eliminates the energy and time costs associated with melting solid precursors during continuous-flow synthesis or liquid formulation compounding.

Accelerated Oxidation Kinetics for Menthone Synthesis

The stereochemical configuration of (+)-neomenthol, specifically its axial hydroxyl group, fundamentally alters its reactivity profile compared to equatorial isomers. During oxidation to menthone, the transition from an sp3 to an sp2 hybridized carbon relieves 1,3-diaxial steric strain. Consequently, (+)-neomenthol undergoes oxidation at a significantly faster rate than (-)-menthol, where the equatorial hydroxyl group lacks this thermodynamic driving force for strain relief [1].

| Evidence Dimension | Relative oxidation rate to menthone |

| Target Compound Data | Faster oxidation kinetics (axial hydroxyl) |

| Comparator Or Baseline | (-)-Menthol (slower oxidation kinetics, equatorial hydroxyl) |

| Quantified Difference | Kinetically accelerated conversion due to relief of 1,3-diaxial steric strain |

| Conditions | Standard sp3 to sp2 oxidative transition |

Optimizes throughput and yield when procuring a starting material specifically for the synthesis of menthone and related chiral derivatives.

Sterically Hindered Acylation for Selective Protection

The axial orientation of the hydroxyl group in (+)-neomenthol also dictates its esterification behavior. In acylation reactions, the transition state for an axial alcohol experiences increased steric crowding compared to an equatorial alcohol. As a result, the acylation rate of (+)-neomenthol is markedly slower than that of (-)-menthol [1]. This kinetic differentiation can be strategically exploited in complex synthetic sequences requiring selective reactivity.

| Evidence Dimension | Relative acylation/esterification rate |

| Target Compound Data | Slower acylation (axial hydroxyl) |

| Comparator Or Baseline | (-)-Menthol (faster acylation, equatorial hydroxyl) |

| Quantified Difference | Reduced reaction rate due to transition state steric strain |

| Conditions | Standard acylation/esterification conditions |

Enables selective protection or differential reaction rates in synthetic workflows where distinguishing between axial and equatorial hydroxyls is required.

Attenuated TRPM8 Agonism for Controlled Sensory Assays

In pharmacological screening, (+)-neomenthol provides a distinct activation profile at the TRPM8 cold receptor compared to the primary isomer. Whole-cell patch-clamp electrophysiology demonstrates that (+)-neomenthol activates human TRPM8 with an EC50 of 206.22 ± 11.4 µM, whereas (-)-menthol exhibits a significantly higher potency with an EC50 of 62.64 ± 1.2 µM [1]. This 3.3-fold reduction in potency allows researchers to probe channel gating mechanisms and structure-activity relationships without the rapid saturation effects typical of (-)-menthol.

| Evidence Dimension | TRPM8 Agonist Potency (EC50) |

| Target Compound Data | 206.22 ± 11.4 µM |

| Comparator Or Baseline | (-)-Menthol (62.64 ± 1.2 µM) |

| Quantified Difference | 3.3-fold lower potency |

| Conditions | Whole-cell patch-clamp on HEK293 cells expressing human TRPM8 (~25°C, +80 mV) |

Provides a calibrated, lower-potency benchmark for sensory and analgesic assay development where standard menthol causes premature receptor saturation.

Liquid-Phase Fragrance and Flavor Formulation

Because (+)-neomenthol is a liquid at room temperature (melting point -22 °C), it is highly preferred over solid (-)-menthol in continuous-flow blending and liquid formulation processes. This eliminates the need for heated mixing vessels, reducing energy costs and preventing the thermal degradation of sensitive co-ingredients during product manufacturing [1].

Precursor for Menthone Synthesis

Leveraging its accelerated oxidation kinetics due to the relief of 1,3-diaxial strain, (+)-neomenthol is an optimal starting material for the efficient synthesis of menthone. Industrial chemists select it over equatorial isomers to achieve faster conversion rates and higher throughput in oxidative transformations [2].

Calibrated TRPM8 Receptor Assays

In neuropharmacology and analgesic drug discovery, (+)-neomenthol is utilized as a lower-potency tool compound (EC50 = 206.22 µM). It allows researchers to study TRPM8 channel gating and allosteric modulation without the rapid saturation and desensitization issues caused by the more potent (-)-menthol [3].

Application Fit

References

- [1] Sigma-Aldrich Safety Data Sheet for (1S,2S,5R)-(+)-Neomenthol (CAS 2216-52-6).

- [2] S. Ranganathan et al., 'Learning Organic Chemistry Through Natural Products', Resonance, Indian Academy of Sciences, 1999.

- [3] Yin et al., 'Differential Activation of TRPM8 by the Stereoisomers of Menthol', Frontiers in Pharmacology, 2022.

Physical Description

Pellets or Large Crystals; Other Solid; Liquid

White solid with a cooling odor; [Hawley] Colorless solid with a peppermint odor; [HSDB] Colorless solid with a sweet odor; [MSDSonline]

Liquid

colourless, hexagonal crystals, usually needle-like; fused masses or crystalline powder with a pleasant, peppermint-like odour

colourless liquid

Color/Form

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Boiling Point

95.00 °C. @ 12.00 mm Hg

Flash Point

Heavy Atom Count

Taste

Vapor Density

Density

0.901 (20°); 0.891 (30°)

0.896-0.903 (20°)

LogP

3.4 (LogP)

3.40

log Kow = 3.3

Odor

Decomposition

Melting Point

-22 °C

UNII

42RE7MA7PA

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 7 of 2106 companies. For more detailed information, please visit ECHA C&L website;

Of the 14 notification(s) provided by 2099 of 2106 companies with hazard statement code(s):;

H315 (97.76%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (84.23%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Use and Manufacturing

Drug Indication

Therapeutic Uses

TOPICAL ANTIPRURITIC; MEDICATION (VET): HAS BEEN USED AS A MILD LOCAL ANESTHETIC, ANTISEPTIC & INTERNALLY AS A CARMINATIVE & GASTRIC SEDATIVE /MENTHOL/

IN LIQUEURS, CONFECTIONERY, PERFUMERY, CIGARETTES, COUGH DROPS, AND NASAL INHALERS /MENTHOL/

Pharmacology

Levomenthol is a levo isomer of menthol, an organic compound made synthetically or obtained from peppermint or mint oils with flavoring and local anesthetic properties. When added to pharmaceuticals and foods, menthol functions as a fortifier for peppermint flavors. It also has a counterirritant effect on skin and mucous membranes, thereby producing a local analgesic or anesthetic effect.

MeSH Pharmacological Classification

Mechanism of Action

KEGG Target based Classification of Drugs

Voltage-gated ion channels

Transient receptor potential channels

TRPM8 [HSA:79054] [KO:K04983]

Vapor Pressure

0.06 [mmHg]

Pictograms

Irritant

Other CAS

63903-52-6

89-78-1

490-99-3

Absorption Distribution and Excretion

Metabolism Metabolites

IN DOGS, MUCH OXIDATION OF MENTHOL TAKES PLACE AND ONLY ABOUT 5% OF THE DOSE CAN BE RECOVERED IN URINE AS THE GLUCURONIDE. /MENTHOL/

L-MENTHOL WAS RAPIDLY BUT INCOMPLETELY GLUCURONIDATED. THE OUTPUT OF L-MENTHOL GLUCURONIDE WAS INCR IN ALL BUT 1 SUBJECT PRETREATED WITH CIMETIDINE (1 G/DAY FOR 1 WK), AN INHIBITOR OF OXIDATIVE DRUG METABOLISM, & IN ALL SUBJECTS PRETREATED WITH A DRUG-METABOLIZING ENZYME INDUCER, PHENOBARBITONE (60 MG NIGHTLY FOR 10 DAYS).

Corynebacterium sp. strain RWM1 grew with (-)-menthol, (-)-menthone and other acyclic monoterpenes as sole carbon sources. Growth on menthol was very slow, with a doubling time of more than 24 h, and was not rapid with (-)-menthone (doubling time 12 h). Concentrations of either carbon source greater than 0.025% inhibited growth. (-)-Menthone-grown cultures transiently accumulated 3,7-dimethyl-6-hydroxyoctanoate during growth, and (-)-menthol-grown cells oxidized (-)-menthol, (-)-menthone, 3,7-dimethyl-6-octanolide and 3,7-dimethyl-6-hydroxyoctanoate. Although neither a menthol oxidase nor a menthol dehydrogenase could be detected in extracts of (-)-menthol- or (-)-menthone-grown cells, an induced NADPH-linked monooxygenase with activity towards (-)-menthone was readily detected. With crude cell extracts, only 3,7-dimethyl-6-hydroxyoctanoate was detected as the reaction product. When the (-)-menthone monooxygenase was separated from an induced 3,7-dimethyl-6-octanolide hydrolase by chromatography on hydroxyapatite, the lactone 3,7-dimethyl-6-octanolide was shown to be the product of oxygenation.

(-)-Menthol has known human metabolites that include p-Menthane-3,-8-diol and (2S,3S,4S,5R)-3,4,5-trihydroxy-6-[(1R,2S,5R)-5-methyl-2-propan-2-ylcyclohexyl]oxyoxane-2-carboxylic acid.

L-Menthol conjugates rapidly, forming L-Methyl-beta-Glucuronide. About half of the menthol absorbed is excreted combined with glucuronic acid (A661).

Associated Chemicals

DL-Menthol; 15356-70-4

D-Menthol; 15356-60-2

L-Menthol; 2216-51-5

Wikipedia

Drug Warnings

Biological Half Life

Use Classification

Flavoring Agents -> JECFA Flavorings Index

Methods of Manufacturing

A synthetic process for menthol involves the hydrogenation of thymol or 3-hydroxy-p-cymene which can be obtained from essential oils are produced synthetically from p-cymene (isopropypltoluene) or meta-cresol

General Manufacturing Information

All Other Basic Organic Chemical Manufacturing

Cyclohexanol, 5-methyl-2-(1-methylethyl)-, (1R,2S,5R)-rel-: ACTIVE

Cyclohexanol, 5-methyl-2-(1-methylethyl)-, (1S,2S,5R)-: ACTIVE

Cyclohexanol, 5-methyl-2-(1-methylethyl)-, (1R,2R,5S)-rel-: ACTIVE

Analytic Laboratory Methods

AOAC 929.14. Menthol in Drugs. Saponification method.

BOTH L- & DL-MENTHOL WERE DETERMINED BY TREATING THEIR ETHANOL SOLN WITH 1% P-DIMETHYLAMINOBENZALDEHYDE IN SULFURIC ACID & MEASURING THE ABSORBANCE @ 545 NM.

Clinical Laboratory Methods

Storage Conditions

Interactions

Hydroxyurea (HU) is a swiftly acting cytotoxic agent and an inhibitor of DNA synthesis that is teratogenic in all mammals studied. By 2-4 hours after maternal injection, HU causes (1) a rapid episode of embryonic cell death that is observable by light microscopy and (2) profound inhibition of 3H-thymidine incorporation into DNA. Previous work has demonstrated that a variety of antioxidants administered before, after or with HU delay the onset of embryonic cell death and ameliorate the birth defects seen at term but do not block the early inhibition of DNA synthesis. This suggests that the early embryonic cell death is not caused by inhibited DNA synthesis. We have postulated that some HU molecules react within the embryo to produce H2O2 and intermediate free radicals (including the very reactive hydroxyl free radical) that in turn are responsible for the early cell death; antioxidants are believed to block this reaction. To test whether hydroxyl free radicals are the proximate active species, pregnant New Zealand white rabbits were injected sc with a teratogenic dose of HU (650 mg/kg) in the presence or absence of 550 mg/kg of D-mannitol, a specific scavenger of hydroxyl free radicals. The dosage of D-mannitol was equimolar to the doses of antioxidants used in previous work. When the rabbits were allowed to continue pregnancy to term, the teratogenic effects of HU were ameliorated as evidenced by decreased incidences of the expected malformations. When embryos were examined histologically at 4-16 hr after maternal injection, D-mannitol was found to delay the onset of cell death for 6-8 hr. These results are consistent with the hypothesis that hydroxyl free radicals may be the proximate reactive species in HU-induced early embryonic cell death.

Stability Shelf Life

Explore Compound Types